molecular formula C10H8Cl2N4O2S B12589870 4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride CAS No. 651013-29-5

4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride

Cat. No.: B12589870
CAS No.: 651013-29-5
M. Wt: 319.17 g/mol
InChI Key: ROURWHPASPBFLL-UHFFFAOYSA-N
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Description

4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a pyrazole-hydrazinyl scaffold. The compound’s reactivity stems from the sulfonyl chloride group, which enables facile nucleophilic substitution reactions, making it valuable in synthesizing sulfonamides or other derivatives for pharmaceutical or materials science applications. Its pyrazole ring, substituted with chlorine and methyl groups, contributes to steric and electronic modulation, influencing solubility and biological interactions.

Properties

CAS No.

651013-29-5

Molecular Formula

C10H8Cl2N4O2S

Molecular Weight

319.17 g/mol

IUPAC Name

4-[(3-chloro-5-methyl-1H-pyrazol-4-yl)diazenyl]benzenesulfonyl chloride

InChI

InChI=1S/C10H8Cl2N4O2S/c1-6-9(10(11)16-13-6)15-14-7-2-4-8(5-3-7)19(12,17)18/h2-5H,1H3,(H,13,16)

InChI Key

ROURWHPASPBFLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)Cl)N=NC2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride typically involves the reaction of 3-chloro-5-methyl-4H-pyrazole-4-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-sulfonyl chloride benzene under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced forms of the pyrazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function . The pyrazole ring may also interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares the target compound with structurally related molecules from the evidence:

Compound Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Synthetic Yield Reference
Target Compound Pyrazole-hydrazinyl-sulfonyl chloride 3-Cl, 5-Me on pyrazole; benzene-sulfonyl chloride Not reported ~329.2 (estimated) Not reported N/A
1f (Urea-thiazole derivative) Thiazole-urea Trifluoromethylphenyl, hydroxy-methoxybenzylidene 198–200 667.9 (ESI-MS) 70.7%
3b (Dicyclopropyl-thiazole) Thiazole-hydrazinyl 4-Cl-phenyl, dicyclopropylmethylene 146–147 ~336.8 (estimated) 32%
Celecoxib Related Compound E (USP) Benzenesulfonamide (E)-p-tolylethylidene hydrazinyl Not reported 303.38 Not reported
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Triazole-thiol 4-Cl-phenyl, cyclopentenyl Not reported ~324.8 (estimated) Not reported

Key Observations :

  • Reactivity : The sulfonyl chloride group in the target compound distinguishes it from sulfonamide derivatives (e.g., Celecoxib-related compounds ), offering higher reactivity for further functionalization.
  • Heterocyclic Diversity : Thiazole () and triazole () analogs exhibit lower molecular weights but lack the pyrazole-hydrazinyl motif, which may influence binding affinity in biological systems.
  • Synthetic Feasibility : Yields vary widely; thiazole derivatives () show lower yields (32%) compared to urea-thiazole hybrids (70.7% in ), suggesting challenges in stabilizing dicyclopropylmethylene groups during synthesis.

Spectroscopic and Crystallographic Characterization

  • 1H-NMR Trends : Urea-thiazole derivatives () exhibit deshielded aromatic protons (δ 7.2–8.1 ppm), while pyrazole-hydrazinyl protons in the target compound would likely resonate near δ 8.5–10.0 ppm due to conjugation with the sulfonyl group.
  • Crystallography : Tools like SHELX () and ORTEP () are critical for resolving the stereochemistry of hydrazinyl linkages, as seen in pyrazole-carboxamide structures ().

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